molecular formula C12H12O2 B14196545 4-(3-Oxopent-1-en-1-yl)benzaldehyde CAS No. 921206-12-4

4-(3-Oxopent-1-en-1-yl)benzaldehyde

Cat. No.: B14196545
CAS No.: 921206-12-4
M. Wt: 188.22 g/mol
InChI Key: KMOJWVYENHTKQC-UHFFFAOYSA-N
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Description

4-(3-Oxopent-1-en-1-yl)benzaldehyde is an organic compound with the molecular formula C12H12O2. It features a benzaldehyde moiety substituted with a 3-oxopent-1-en-1-yl group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic functionalities, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxopent-1-en-1-yl)benzaldehyde typically involves the aldol condensation reaction between benzaldehyde and an appropriate ketone, such as 3-pentanone. The reaction is usually catalyzed by a base, such as sodium hydroxide, under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxopent-1-en-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Oxopent-1-en-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Oxopent-1-en-1-yl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. Additionally, the compound’s ability to undergo electrophilic aromatic substitution makes it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Oxobut-1-en-1-yl)benzaldehyde
  • 4-(3-Oxopent-2-en-1-yl)benzaldehyde
  • 4-(3-Oxopent-1-en-1-yl)benzoic acid

Uniqueness

4-(3-Oxopent-1-en-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. Its combination of aromatic and aliphatic functionalities allows for diverse chemical transformations, making it a versatile intermediate in various synthetic applications .

Properties

CAS No.

921206-12-4

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

4-(3-oxopent-1-enyl)benzaldehyde

InChI

InChI=1S/C12H12O2/c1-2-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-9H,2H2,1H3

InChI Key

KMOJWVYENHTKQC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C=CC1=CC=C(C=C1)C=O

Origin of Product

United States

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